Prostaglandin B1
Prostaglandin B1
Prostaglandin B1 is a member of the class of prostaglandins B that is prosta-8(12),13-dien-1-oic acid carrying oxo and hydroxy substituents at positions 9 and 15 respectively (the 13E,15S-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a prostaglandin B1(1-).
PGB1, also known as prostaglandin-b1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGB1 is considered to be an eicosanoid lipid molecule. PGB1 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGB1 has been primarily detected in urine. Within the cell, PGB1 is primarily located in the membrane (predicted from logP) and cytoplasm.
PGB1, also known as prostaglandin-b1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGB1 is considered to be an eicosanoid lipid molecule. PGB1 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGB1 has been primarily detected in urine. Within the cell, PGB1 is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
13345-51-2
VCID:
VC0148685
InChI:
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t17-/m0/s1
SMILES:
CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
Prostaglandin B1
CAS No.: 13345-51-2
Reference Standards
VCID: VC0148685
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
CAS No. | 13345-51-2 |
---|---|
Product Name | Prostaglandin B1 |
Molecular Formula | C20H32O4 |
Molecular Weight | 336.5 g/mol |
IUPAC Name | 7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]heptanoic acid |
Standard InChI | InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t17-/m0/s1 |
Standard InChIKey | YBHMPNRDOVPQIN-VSOYFRJCSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)O)O |
SMILES | CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O |
Canonical SMILES | CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Physical Description | Solid |
Description | Prostaglandin B1 is a member of the class of prostaglandins B that is prosta-8(12),13-dien-1-oic acid carrying oxo and hydroxy substituents at positions 9 and 15 respectively (the 13E,15S-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a prostaglandin B1(1-). PGB1, also known as prostaglandin-b1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGB1 is considered to be an eicosanoid lipid molecule. PGB1 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGB1 has been primarily detected in urine. Within the cell, PGB1 is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | 2-(3-Hydroxy-1-octenyl)-5-oxo-1-cyclopentene-1-heptanoic Acid; 15-Hydroxy-9-oxoprosta-8(12),13-dienoic Acid; 15α-Hydroxy-9-ketoprosta-8(12),13-dienoic Acid; 15α-Hydroxy-9-oxo-8(12),13E-prostadienoic Acid; PGB1; PGE1-278; Prostaglandin B1; Prostagland |
PubChem Compound | 5280388 |
Last Modified | Nov 11 2021 |
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